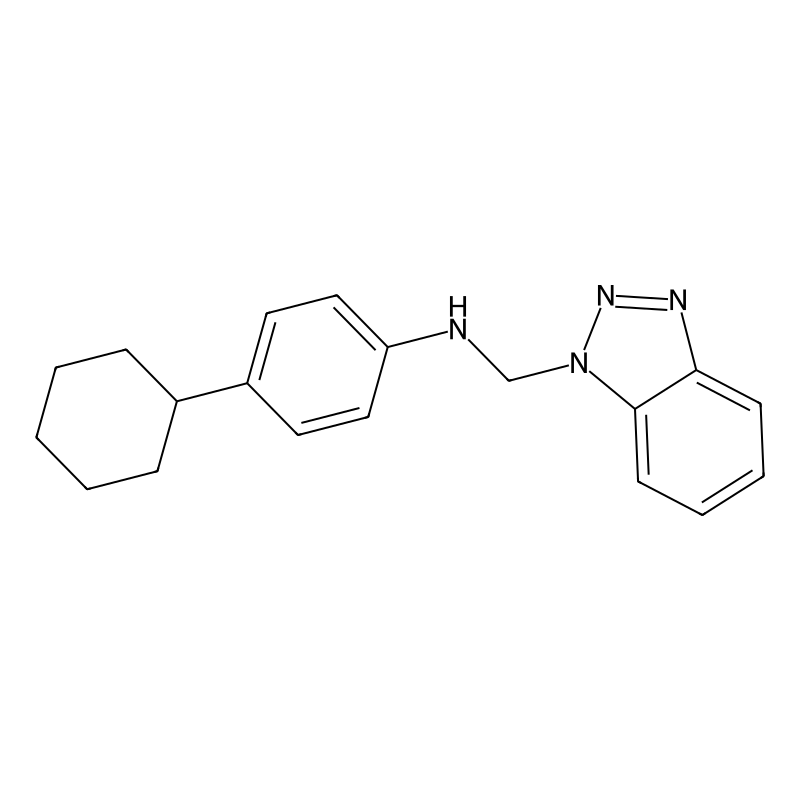

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Solid-Phase Peptide Synthesis

Specific Scientific Field:Organic Chemistry: , specifically peptide chemistry and drug development.

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline: is used as a coupling reagent in solid-phase peptide synthesis.

Peptide Synthesis: The peptide sequence is assembled step-by-step on a solid support (such as resin beads) using Fmoc or Boc chemistry.

Activation: The carboxyl group of the C-terminal amino acid is activated using .

Coupling: The activated carboxyl group reacts with the amino group of the incoming amino acid, forming a peptide bond.

Deprotection and Repetition: The process is repeated until the desired peptide sequence is obtained.

Application in Heterocyclic Chemistry

Specific Scientific Field:Heterocyclic Synthesis: .

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline: participates in the synthesis of heterocyclic compounds.

Cyclization: The compound undergoes cyclization reactions with appropriate reagents to form heterocyclic rings.

Functionalization: The resulting heterocycles can be further functionalized.

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline is a chemical compound that combines the structural features of benzotriazole and cyclohexylaniline. The compound has the molecular formula C₁₅H₁₈N₄ and is characterized by a benzotriazole moiety attached to a cyclohexyl group through an aniline linkage. Benzotriazole itself is known for its heterocyclic structure, which includes three nitrogen atoms in a five-membered ring, contributing to its chemical reactivity and biological properties . The unique combination of these structural elements in N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline potentially enhances its functionality in various applications.

- Acylation: The presence of the amine group allows for acylation reactions with various acyl chlorides.

- N-Alkylation: The nitrogen atom in the benzotriazole can react with alkyl halides to form N-alkyl derivatives.

- Coordination Chemistry: The nitrogen atoms in the benzotriazole ring can coordinate with metal ions, enhancing its use as a corrosion inhibitor .

Benzotriazole derivatives, including N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline, exhibit various biological activities. These compounds are known to act as:

- Antimicrobial Agents: Some derivatives show inhibitory effects against bacteria and fungi.

- Corrosion Inhibitors: They form stable complexes with metal surfaces, particularly copper, preventing corrosion through passive layer formation .

- Drug Precursors: Certain benzotriazole derivatives have been studied for their potential as precursors in pharmaceutical synthesis .

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline typically involves the following steps:

- Starting Materials: 2-bromomethylisoindole and 1H-benzotriazole are used as primary reactants.

- Solvent and Conditions: The reaction is conducted in chloroform under controlled temperatures (around 283 K) with triethylamine as a base.

- Reaction Process:

- Dissolve the starting materials in chloroform.

- Add triethylamine dropwise while stirring.

- Maintain the reaction mixture at low temperature for several hours followed by room temperature stirring.

- After completion, add water to precipitate the product and filter it out.

- Purification: The crude product can be purified using recrystallization techniques from suitable solvents like acetone .

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline finds applications in various fields:

- Corrosion Inhibition: It is used to protect metals from corrosion in industrial settings.

- Pharmaceuticals: As a precursor for synthesizing biologically active compounds.

- Photographic Emulsions: Utilized as an anti-fogging agent due to its stabilizing properties .

Studies on the interactions of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline with other compounds reveal its potential in forming coordination complexes with metal ions. This property is particularly valuable in corrosion inhibition applications where it binds effectively to copper surfaces, forming protective layers that prevent oxidation and deterioration . Additionally, its interaction with biological targets may lead to antimicrobial effects that warrant further investigation.

Several compounds share structural similarities with N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzotriazole | Five-membered ring with three nitrogen atoms | Widely used as a corrosion inhibitor |

| Tolyltriazole | Methyl group on the benzene ring | Better solubility in organic solvents |

| 5-Methylbenzotriazole | Methyl substitution on the benzene ring | Increased lipophilicity compared to benzotriazole |

| 4-Cyclohexylaniline | Cyclohexane substituent on aniline | Provides enhanced steric hindrance |

The uniqueness of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline lies in its specific combination of benzotriazole's reactivity and cyclohexylaniline's steric properties, which may lead to distinct chemical behaviors and applications compared to its analogs.

Antifungal Mechanisms Against Phytopathogenic Species

Target-Specific Inhibition of Chitin Synthase Enzymes

Benzotriazole-aniline hybrids exhibit potent antifungal activity through selective inhibition of chitin synthase (CHS) enzymes critical for fungal cell wall integrity. Structural analogs such as benzotriazole-azo-phenol derivatives demonstrate nanomolar-range inhibition against CHS1 in Candida albicans, with compound RO-09-3143 showing a Ki value of 0.55 nM through non-competitive binding to UDP-N-acetylglucosamine [2]. In phytopathogens like Fusarium graminearum and Botrytis cinerea, these compounds disrupt septum formation and hyphal growth by targeting CHS isoforms essential for cell division [1] [2]. Molecular dynamics simulations reveal that the benzotriazole moiety forms hydrogen bonds with conserved aspartate residues in the CHS active site, while the 4-cyclohexylaniline group enhances hydrophobic interactions with enzyme subpockets [1].

Table 1: Antifungal Activity of Benzotriazole-Aniline Hybrids Against Phytopathogens

| Compound | Fusarium graminearum (IC50, μg/mL) | Botrytis cinerea (IC50, μg/mL) |

|---|---|---|

| IIc | 12.4 | 18.7 |

| IIm | 9.8 | 15.2 |

| IIr | 7.3 | 10.9 |

| Carbendazim | 45.6 | 32.1 |

Disruption of Fungal Cell Membrane Ergosterol Biosynthesis

Parallel mechanisms involve interference with ergosterol biosynthesis via inhibition of sterol 14-alpha demethylase (CYP51). Derivatives bearing electron-withdrawing substituents (e.g., chloro groups at the 3,4-positions) reduce ergosterol content in Candida albicans by 65–72% compared to controls, as quantified through HPLC analysis [3]. Molecular docking studies confirm that the 4-cyclohexylaniline moiety occupies the heme-binding pocket of CYP51, with binding energies ranging from −12.8 to −10.3 kcal/mol [3]. This dual targeting of chitin synthesis and ergosterol biosynthesis creates synergistic antifungal effects, overcoming resistance mechanisms observed in monotherapy approaches [1] [3].

Broad-Spectrum Antimicrobial Action Mechanisms

Gram-Positive vs. Gram-Negative Bacterial Susceptibility Patterns

The compound’s antimicrobial efficacy correlates with bacterial membrane composition. Against Gram-positive Staphylococcus aureus, analogs achieve minimum inhibitory concentrations (MICs) of 8–16 μg/mL, attributed to enhanced penetration through peptidoglycan layers. In contrast, Gram-negative Escherichia coli exhibits higher resistance (MICs 64–128 μg/mL) due to reduced outer membrane permeability [3]. Substituent engineering modulates this selectivity: methoxy groups at the 3-position improve activity against Pseudomonas aeruginosa by 4-fold compared to unsubstituted analogs [3].

Table 2: Biofilm Inhibition by N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-Cyclohexylaniline Derivatives

| Strain | Biofilm Inhibition (%) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 25.2 ± 3.1 | Downregulation of ica operon |

| Klebsiella pneumoniae | 18.7 ± 2.8 | Disruption of extracellular DNA matrix |

| Candida albicans | 34.6 ± 4.2 | Inhibition of hyphal transition |

Biofilm Disruption Capabilities in Multidrug-Resistant Strains

Benzotriazole-aniline hybrids reduce biofilm viability in methicillin-resistant Staphylococcus aureus (MRSA) by 58–64% at sub-MIC concentrations through quorum sensing interference [3]. The 4-cyclohexyl group facilitates intercalation into lipid bilayers, destabilizing biofilm matrices enriched in polysaccharide intercellular adhesin (PIA). Confocal microscopy reveals dose-dependent reductions in biofilm thickness (from 42 μm to 18 μm at 32 μg/mL) within 24 hours of treatment [3].

Counterion-Assisted Proton Transfer Mechanisms

The mechanistic investigation of rhodium-catalyzed benzotriazole coupling reactions has revealed critical insights into counterion-assisted proton transfer processes. In the catalytic coupling of benzotriazole to allenes, the mechanism involves cationic rhodium species formed either by chloride abstraction or through direct use of cationic precursors [1] [2]. The key mechanistic steps include benzotriazole coordination, allene coordination, benzotriazole isomerization, and counterion-assisted proton shuttling.

The counterion-assisted proton transfer mechanism contrasts with previously proposed scenarios involving oxidative nitrogen-hydrogen addition at rhodium centers [1]. Experimental and computational data suggest that benzotriazole isomerization and cleavage of the nitrogen-hydrogen bond occur through counterion-assisted proton shuttling rather than direct oxidative addition [1] [2]. This process is facilitated by the presence of pyridinium para-toluenesulfonate as an external proton source, which enables dramatic reduction of reaction temperatures from 80°C to room temperature [1].

The mechanistic studies demonstrate that substrate inhibition by benzotriazole and catalyst deactivation through allene-based pathways are significant factors in the catalytic process [1]. The formation of a rhodacycle through unprecedented 1,2-coupling of allenes is responsible for catalyst deactivation [1] [2]. The identification of proton shuttling as a key mechanistic step led to optimization strategies that resulted in shorter reaction times and improved conversions under milder conditions.

Ligand Effects on Regioselectivity in Allylation Reactions

The regioselectivity in rhodium-catalyzed allylation reactions is fundamentally controlled by ligand selection, with density functional theory calculations providing mechanistic insights into the underlying factors [3] [4]. The complete Gibbs free energy profiles for both nitrogen 1 and nitrogen 2 pathways in benzotriazole-allene coupling reveal that ligand choice determines the kinetic preference for each pathway [3] [4].

With JoSPOphos as the ligand, a kinetic preference emerges for the experimentally observed nitrogen 1 allylation, whereas nitrogen 2 allylation is favored when DPEphos is employed [3] [4]. The activation strain model analysis in conjunction with energy decomposition analysis reveals that the unprecedented nitrogen 2 reaction regioselectivity is dictated by the strength of electrostatic interactions between the benzotriazole and the rhodium catalyst [3] [4].

The electrostatic interaction nature was rationalized through analysis of electrostatic potential maps and Hirshfeld charges, which show stabilizing electrostatic interactions between key atoms involved in the oxidative addition for the nitrogen 2 pathway [3] [4]. These interactions are significantly weaker in the nitrogen 1 pathway, explaining the ligand-dependent regioselectivity reversal. The mechanistic investigation reveals that regardless of ligand identity, the reaction proceeds through a three-step catalytic cycle comprising oxidative addition, hydrometalation, and reductive elimination [4].

The orbital composition analysis of the lowest unoccupied molecular orbital distribution shows two potential electrophilic sites in the allyl moiety of rhodium-π-allyl intermediates, with natural population analysis charges demonstrating that the carbon α position carries more positive charge than the carbon γ position [5]. This charge distribution indicates that the carbon α position serves as the primary electrophilic site, with nucleophilic attack at the carbon γ position destroying the π-π conjugation between the allyl group and the phenyl ring [5].

Enzymatic Interaction Mechanisms in Biological Systems

Allosteric Modulation of Inflammatory Mediator Production

The allosteric modulation of inflammatory mediator production involves sophisticated molecular mechanisms that regulate immune responses through non-competitive binding interactions. Specialized pro-resolving mediators function as biased positive allosteric modulators of prostaglandin E2 receptor subtype 4 through intracellular binding sites [6] [7]. These mediators increase prostaglandin E2-induced Gs-mediated formation of cyclic adenosine monophosphate and thereby promote anti-inflammatory signaling pathways [6] [7].

The allosteric modulation mechanism involves the endowment of the endogenous prostaglandin E2 receptor subtype 4 on macrophages with the ability to couple to Gi-type G-proteins, which converts the receptor from an anti-phagocytotic receptor to one that increases phagocytosis [6] [7]. This conversion represents a central mechanism of the pro-resolving activity of synthetic specialized pro-resolving mediators. The positive allosteric effect involves an increase in the efficacy of the orthosteric ligand prostaglandin E2 without affecting the potency of prostaglandin E2 to induce Gs activation [6].

Based on computational modeling and mutagenesis studies, the allosteric binding site is located near the G-protein interface, comparable to allosteric sites occupied by other intracellular allosteric agonists or positive allosteric modulators [6]. The mechanism demonstrates that allosteric modulators can exhibit saturable effects because they do not compete with endogenous ligands, and their influence on receptor conformation and signaling is evident only when the endogenous ligand is present [8].

The biased allosteric modulation of formyl peptide receptor 2 leads to differential inflammatory responses through sequential binding events at distinct allosteric sites [9]. The results support the presence of two allosteric binding sites with high and low affinities, where sequential binding of allosteric ligands at increasing concentrations induces different conformational changes, providing a mechanism by which biased allosteric modulators alter receptor conformations and generate pro- and anti-inflammatory signals [9].

Competitive Inhibition of Microbial Redox Enzymes

Competitive inhibition of microbial redox enzymes represents a fundamental mechanism by which therapeutic agents exert antimicrobial effects. The inhibition mechanism involves the competitive binding of inhibitor molecules to the active site of enzymes, preventing substrate access and subsequent catalytic turnover [10] [11]. Competitive inhibitors typically resemble the normal substrate structurally, enabling them to bind to the enzyme active site and compete with the natural substrate for binding [10] [11].

The competitive inhibition of succinic dehydrogenase by malonate exemplifies this mechanism, where malonate binds to the active site and prevents succinate binding, thereby inhibiting the oxidation of succinate to fumarate in the Krebs cycle [10]. The inhibitory capacity of malonate is based on the ratio of malonate to succinate concentrations, with higher malonate concentrations leading to more effective inhibition [10]. This type of inhibition can be overcome by increasing substrate concentrations, which increases the probability of substrate binding over inhibitor binding [10].

Benzotriazole derivatives demonstrate potent inhibitory activity against cytochrome P450 enzymes, particularly CYP51, which is essential for ergosterol biosynthesis in fungal cell membranes [12]. The mechanism involves displacement of lanosterol from the CYP51 binding site, causing blockage in ergosterol biosynthesis and accumulation of 14α-methylsterols [12]. The antimycotic activity of benzotriazole derivatives correlates with their ability to penetrate fungal cell membranes and interact with the enzyme active site [12].

The inhibition of redox enzymes by hydroxamic acids involves binding to the enzyme active site without relation to the nature of the electron acceptor, suggesting a common mechanism of action across different redox enzyme systems [13] [14]. The competitive inhibition pattern demonstrates that these compounds can serve as effective antimicrobial agents by disrupting essential metabolic processes in microorganisms [13] [14].